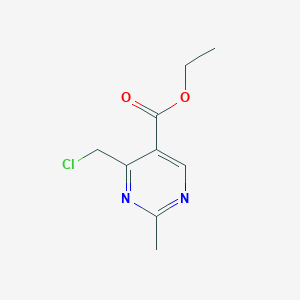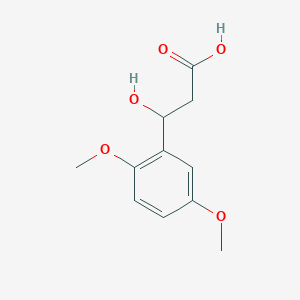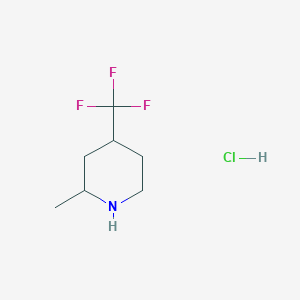![molecular formula C12H22O B13564115 1-[(1E)-1-Hexenyl]cyclohexanol CAS No. 34678-40-5](/img/structure/B13564115.png)
1-[(1E)-1-Hexenyl]cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1E)-1-Hexenyl]cyclohexanol is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a cyclohexanol derivative where a hexenyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(1E)-1-Hexenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of hexenyl magnesium bromide by reacting 1-bromohexene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1E)-1-Hexenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Applications De Recherche Scientifique
1-[(1E)-1-Hexenyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(1E)-1-Hexenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexenyl group may interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the hexenyl group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
1-[(1E)-1-Hexenyl]cyclohexanol is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
34678-40-5 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
Clé InChI |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
SMILES isomérique |
CCCC/C=C/C1(CCCCC1)O |
SMILES canonique |
CCCCC=CC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)




![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)




![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)


